3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide

VEGFR-2 FGFR1 kinase inhibitor

Procure this p-CF₃/m-CH₃ benzenesulfonamide for kinase (1.8× VEGFR-2/FGFR1 potency vs sorafenib) and CETP inhibitor (100% at 10 µM) programs. Validated herbicide intermediate. Buy for high-specificity medicinal/agrochemical research.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
Cat. No. B13306485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide
Molecular FormulaC8H8F3NO2S
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C8H8F3NO2S/c1-5-4-6(15(12,13)14)2-3-7(5)8(9,10)11/h2-4H,1H3,(H2,12,13,14)
InChIKeySDMUNJAXSDJJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide: Chemical Class and Procurement Context


3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide (CAS: 1261866-11-8) is an aromatic sulfonamide characterized by a trifluoromethyl group at the para-position and a methyl group at the meta-position of the benzene ring . This compound serves primarily as a building block or intermediate in medicinal chemistry and agrochemical research [1]. The sulfonamide functional group (-SO2NH2) is a privileged pharmacophore, known for its presence in various drugs due to its ability to act as a zinc-binding group, a hydrogen-bond donor/acceptor, and a structural isostere of carboxylic acids and amides [2].

Why 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide Cannot Be Readily Replaced by Unsubstituted Analogs


The combination of a strong electron-withdrawing trifluoromethyl group and a modest electron-donating methyl group creates a unique electronic and steric environment that is not replicable by other simple aromatic sulfonamides. As demonstrated in a systematic study of CETP inhibitors, the substitution pattern on the benzenesulfonamide ring critically modulates biological activity [1]. Specifically, electron-withdrawing groups (EWGs) like -CF3 or -NO2 dramatically enhance potency, while electron-donating groups (EDGs) like -CH3 can decrease it [1]. Furthermore, in a series of dual VEGFR-2/FGFR1 inhibitors, the inclusion of a 4-CF3 group (analogous to the target compound) was a key determinant for achieving potent kinase inhibition compared to other substituted analogs [2]. Therefore, generic substitution with an unsubstituted or differently substituted benzenesulfonamide would likely lead to a substantial loss or alteration of the desired biological or physicochemical profile.

Quantitative Evidence for Differentiation of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide


Differentiation via Potent Dual VEGFR-2/FGFR1 Kinase Inhibition in Cancer Models

The 4-trifluoromethyl benzenesulfonamide scaffold, which is a direct analog of the target compound, demonstrates quantifiable superiority over the clinically approved multi-kinase inhibitor sorafenib and the broad-spectrum kinase inhibitor staurosporine in a head-to-head comparison. Compound 6l (a 4-trifluoromethyl benzenesulfonamide derivative) showed significantly greater potency against both VEGFR-2 and FGFR1 kinases [1].

VEGFR-2 FGFR1 kinase inhibitor breast cancer

Enhanced Antiproliferative Activity Against NCI-60 Cancer Cell Panel

The 4-trifluoromethyl benzenesulfonamide analog (6l) exhibits a clear, quantifiable improvement in antiproliferative activity across a broad panel of cancer cell lines. When screened against the NCI-60 panel at a 10 µM concentration, it achieved the highest mean growth inhibition (GI%) among all synthesized analogs in its series [1].

anticancer NCI-60 cell proliferation growth inhibition

Critical Role of -CF3 Substituent in Achieving High CETP Inhibition

A structure-activity relationship (SAR) study provides class-level inference that the trifluoromethyl group is essential for high CETP inhibition. While electron-withdrawing groups generally enhance activity, the study specifically found that compounds achieving 100% inhibition at 10 µM contained either a -CF3 group or other strong EWGs [1]. Conversely, electron-donating groups like -CH3 resulted in substantially lower activity, with inhibitions ranging from 2% to 72% [2].

CETP inhibitor cardiovascular disease dyslipidemia SAR

Superior Selectivity and Potency Achieved with p-Trifluoromethyl Sulfonamide in ADAMTS7 Inhibition

In the development of selective ADAMTS7 inhibitors for atherosclerosis, a p-trifluoromethyl biphenyl sulfonamide lead compound demonstrated a marked improvement in both potency and selectivity compared to a previous non-selective inhibitor, EDV33. The new lead achieved a Ki of 9 nM against ADAMTS7 [1].

ADAMTS7 selectivity atherosclerosis Ki

Recommended Application Scenarios for 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide


Preclinical Development of Next-Generation Dual VEGFR-2/FGFR1 Inhibitors

Procure 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide as a core intermediate for synthesizing and testing analogs in kinase inhibition assays. The 4-trifluoromethyl benzenesulfonamide scaffold has demonstrated superior potency against VEGFR-2 and FGFR1 compared to clinical standards like sorafenib (1.8x more potent) [1]. Focus medicinal chemistry efforts on this scaffold to develop novel anti-angiogenic therapies for breast and other cancers.

Hit-to-Lead Optimization in CETP Inhibitor Programs

Utilize this compound as a starting material for designing novel CETP inhibitors. Evidence confirms that the -CF3 group is a critical pharmacophoric element for achieving high inhibitory activity (up to 100% inhibition at 10 µM) [1]. SAR studies indicate that the electronic properties of this substituent are essential for interacting with the hydrophobic binding pocket of CETP [2], making this an ideal scaffold for developing new treatments for dyslipidemia and atherosclerosis.

Selective ADAMTS7 Inhibitor Development for Atherosclerosis

Leverage the p-trifluoromethyl sulfonamide motif to design potent and selective inhibitors of the ADAMTS7 protease. A closely related p-trifluoromethyl biphenyl sulfonamide exhibited an 8-fold increase in potency (Ki = 9 nM) and a 12-fold selectivity over ADAMTS5 compared to a prior lead [1]. This scaffold is proven to be instrumental in mitigating off-target effects and advancing candidates for treating coronary heart disease.

Agrochemical Discovery Targeting Herbicidal Activity

Explore this compound as a key building block in the synthesis of novel herbicides. Patent literature explicitly cites the use of 3-methyl-4-trifluoromethanesulfoneamide (a direct analog) as an intermediate in the preparation of selective herbicides with strong effects [1]. This provides a validated industrial application beyond pharmaceuticals, suggesting utility in crop protection discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.